Cas no 23323-37-7 (1-Deoxy-1-(octylamino)-D-glucitol)

1-Deoxy-1-(octylamino)-D-glucitol is a derivative of D-glucitol characterized by its high chemical stability and solubility in organic solvents. It exhibits excellent compatibility with various reagents, making it an ideal intermediate for the synthesis of complex compounds. Its unique structure facilitates efficient and reproducible reactions.
1-Deoxy-1-(octylamino)-D-glucitol structure
23323-37-7 structure
Product Name:1-Deoxy-1-(octylamino)-D-glucitol
CAS No:23323-37-7
MF:C14H31NO5
MW:293.399645090103
MDL:MFCD00134352
CID:52283
PubChem ID:24863092
Update Time:2026-01-29

1-Deoxy-1-(octylamino)-D-glucitol Chemical and Physical Properties

Names and Identifiers

    • (2R,3R,4R,5S)-6-(Octylamino)hexane-1,2,3,4,5-pentaol
    • N-n-octylglucamine
    • 1-Octylamino-1-deoxy-D-glucitol
    • 1-Deoxy-1-(n-octylamino)-D-glucitol
    • N-n-Octyl-D-glucamine
    • N-Octyl-D-glucamine
    • (2R,3R,4R,5S)-6-(Octylamino)-hexane-1,2,3,4,5-pentaol
    • (2R,3R,4R,5S)-6-(octylamino)hexane-1,2,3,4,5-pentol
    • 1-DEOXY-1-(OCTYLAMINE)-D-GLUCITOL
    • 1-Deoxy-1-(octylamino)-D-glucitol
    • C14H31NO5
    • N-Octylglucamine
    • D-Glucitol, 1-deoxy-1-(octylamino)-
    • 1-deoxy-1-octylamino-d-glucitol
    • n-octyl glucamine
    • PubChem6071
    • MLS006010914
    • K
    • MDL: MFCD00134352
    • Inchi: 1S/C14H31NO5/c1-2-3-4-5-6-7-8-15-9-11(17)13(19)14(20)12(18)10-16/h11-20H,2-10H2,1H3/t11-,12+,13+,14+/m0/s1
    • InChI Key: ZRRNJJURLBXWLL-REWJHTLYSA-N
    • SMILES: O[C@@H]([C@@H]([C@@H](CO)O)O)[C@H](CNCCCCCCCC)O

Computed Properties

  • Exact Mass: 293.22000
  • Monoisotopic Mass: 293.22
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 13
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 113

Experimental Properties

  • Color/Form: solid
  • Density: 1.139
  • Melting Point: 121-124 °C (lit.)
  • Boiling Point: 524.7°C at 760 mmHg
  • Flash Point: 164.7 °C
  • Refractive Index: -19 ° (C=0.5, MeOH)
  • PSA: 113.18000
  • LogP: -0.23670
  • Specific Rotation: -15 º (c=1, MeOH)
  • Optical Activity: [α]20/D −15°, c = 1 in methanol
  • Solubility: Not determined

1-Deoxy-1-(octylamino)-D-glucitol Security Information

1-Deoxy-1-(octylamino)-D-glucitol Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

1-Deoxy-1-(octylamino)-D-glucitol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
O0358-5g
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23323-37-7 98.0%(LC&T)
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¥100.0 2022-09-28
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abcr
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€66.70 2022-06-11

1-Deoxy-1-(octylamino)-D-glucitol Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:23323-37-7)N-Octyl-D-glucamine
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Purity:98%/99.9%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:23323-37-7)1-deoxy-1-(octylamino)-D-glucitol
Order Number:LE3033;LE12932;LE1619483
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:43
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1-Deoxy-1-(octylamino)-D-glucitol Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 1-Deoxy-1-(octylamino)-D-glucitol

Introduction to 1-Deoxy-1-(octylamino)-D-glucitol (CAS No. 23323-37-7): Applications and Recent Research Developments

1-Deoxy-1-(octylamino)-D-glucitol, identified by its Chemical Abstracts Service (CAS) number 23323-37-7, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This glycoside derivative has garnered attention due to its unique structural properties and potential applications in drug development, particularly in the modulation of carbohydrate metabolism and as a precursor in the synthesis of novel therapeutic agents. The compound's structure, featuring an octylamino group attached to a deoxyglucitol backbone, imparts distinct physicochemical characteristics that make it a valuable candidate for further exploration.

The 1-deoxy-1-(octylamino)-D-glucitol molecule exhibits a high degree of solubility in polar organic solvents, which is a critical factor in its utility as an intermediate in synthetic chemistry. Its ability to participate in various chemical reactions, such as nucleophilic substitution and condensation reactions, makes it a versatile building block for the construction of more complex molecules. In recent years, the compound has been studied for its potential role in the development of antiviral and anti-inflammatory agents, leveraging its ability to interact with glycosidic enzymes and receptors.

One of the most compelling aspects of 1-Deoxy-1-(octylamino)-D-glucitol is its structural similarity to natural glycosides found in plants and microorganisms. This similarity has prompted researchers to investigate its potential as a scaffold for mimicking natural products with therapeutic properties. For instance, studies have shown that derivatives of this compound can exhibit inhibitory effects on enzymes involved in carbohydrate metabolism, such as hexokinase and glucokinase. These enzymes are pivotal in regulating blood sugar levels, making such inhibitors particularly relevant in the context of diabetes management.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of 1-Deoxy-1-(octylamino)-D-glucitol and its derivatives. Molecular docking simulations have identified specific binding pockets on target proteins where this compound can interact effectively. These findings have guided the design of novel analogs with enhanced potency and selectivity. For example, modifications to the octylamino group have been explored to improve pharmacokinetic profiles, including bioavailability and metabolic stability.

In addition to its pharmaceutical applications, 1-Deoxy-1-(octylamino)-D-glucitol has shown promise in material science. Its ability to form stable complexes with other molecules has led to investigations into its use as a cross-linking agent or stabilizer in polymer matrices. These applications are particularly relevant in the development of biodegradable materials and drug delivery systems, where controlled release mechanisms are essential.

The synthesis of 1-Deoxy-1-(octylamino)-D-glucitol presents both challenges and opportunities. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent innovations in synthetic methodologies, such as enzymatic catalysis and flow chemistry, have improved the efficiency of these processes. Enzymatic approaches, for instance, offer mild reaction conditions and high selectivity, reducing unwanted byproducts and simplifying purification steps.

The biological activity of 1-Deoxy-1-(octylamino)-D-glucitol has been further explored through preclinical studies. These studies have revealed that the compound can modulate cellular signaling pathways associated with inflammation and immune response. Specifically, it has been observed to inhibit the activity of key enzymes like lipoxygenase and cyclooxygenase, which are involved in the production of pro-inflammatory mediators. This suggests potential therapeutic applications in conditions such as arthritis and autoimmune disorders.

Future research directions for 1-Deoxy-1-(octylamino)-D-glucitol include its investigation as a lead compound for drug discovery programs. By systematically modifying its structure and evaluating biological activity, researchers aim to identify novel therapeutic agents with improved efficacy and reduced side effects. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate these endeavors.

The environmental impact of synthesizing and utilizing 1-Deoxy-1-(octylamino)-D-glucitol is also a consideration that warrants attention. Sustainable practices in chemical synthesis, such as green chemistry principles, are being increasingly adopted to minimize waste generation and energy consumption. These approaches not only reduce costs but also contribute to environmental preservation.

In conclusion, 1-deoxy - 1 - (octy l - amino) - D - glucitol (CAS No . 23323 - 37 - 7) is a multifaceted compound with significant potential across multiple domains of science and technology . Its unique structural features , coupled with recent advancements in synthetic chemistry and computational biology , position it as a promising candidate for future research . As our understanding of its properties continues to grow , so too will its applications , contributing to advancements in medicine , materials science , and beyond .

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:23323-37-7)N-Octyl-D-glucamine
1619483;sfd20950
Purity:98%/99.9%
Quantity:Company Customization/200kg
Price ($):Inquiry/Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:23323-37-7)1-deoxy-1-(octylamino)-D-glucitol
LE3033;LE12932;LE1619483
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
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